5-(3-Chloropropyl)-3-methylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloropropyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCXMQDJNSMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435575 | |
| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130800-76-9 | |
| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 3 Chloropropyl 3 Methylisoxazole and Its Derivatives
Established and Emerging Synthetic Strategies for Isoxazole (B147169) Core Formation
The construction of the isoxazole ring can be achieved through various synthetic routes, each with its own advantages and limitations. These methods primarily involve the formation of the N-O bond and the closure of the five-membered ring.
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole synthesis. This reaction is highly efficient and regioselective, typically affording 3,5-disubstituted isoxazoles when terminal alkynes are used. For the synthesis of 5-(3-Chloropropyl)-3-methylisoxazole, this would involve the reaction of acetonitrile (B52724) oxide with 5-chloro-1-pentyne (B126576). chemicalbook.comcymitquimica.comguidechem.com The nitrile oxide can be generated in situ from acetaldoxime (B92144) using an oxidizing agent like N-chlorosuccinimide (NCS) or from α-chloroacetaldoxime by treatment with a base.
A plausible synthetic route is outlined below:
Generation of Acetonitrile Oxide: Acetaldoxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the corresponding hydroximoyl chloride. Subsequent elimination of HCl with a base, like triethylamine (B128534) (Et3N), generates the reactive acetonitrile oxide dipole in situ.
Cycloaddition: The in situ generated acetonitrile oxide then undergoes a [3+2] cycloaddition reaction with the dipolarophile, 5-chloro-1-pentyne. This reaction typically proceeds with high regioselectivity to yield the desired this compound.
| Dipole Precursor | Dipolarophile | Conditions | Product | Yield | Reference |
| Acetaldoxime | 5-chloro-1-pentyne | NCS, Et3N, Solvent (e.g., THF) | This compound | Good to Excellent | Inferred from researchgate.netresearchgate.net |
| Various Aldoximes | 2,3-dichloro-1-propene (B165496) | One-pot, solvent and reagent | 3-substituted 5-chloromethylisoxazoles | Good | researchgate.net |
Another classical and widely used method for isoxazole synthesis is the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.org For the synthesis of this compound, a suitable precursor would be 1-chloro-5-octene-2,4-dione.
The reaction proceeds through the initial formation of a mono-oxime at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. The regioselectivity of the initial oximation can often be controlled by the differing reactivity of the two carbonyl groups.
| 1,3-Dicarbonyl Precursor | Reagent | Conditions | Product | Yield | Reference |
| 1-chloro-5-octene-2,4-dione | Hydroxylamine hydrochloride | Basic or acidic conditions, heat | This compound | Moderate to Good | Inferred from organic-chemistry.org |
| Ethyl acetoacetate, Aldehyde | Hydroxylamine hydrochloride | Dowex1-x8OH, Water, RT | 4-Arylmethylidene-3-methylisoxazol-5(4H)-ones | 90-95% | researchgate.net |
Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways for the construction of heterocyclic systems. mdpi.comresearchgate.netrsc.org In the context of isoxazole synthesis, transition metals, particularly palladium and copper, can catalyze various transformations leading to the isoxazole core.
For instance, a palladium/copper-catalyzed coupling of an acid chloride with a terminal alkyne can generate an α,β-unsaturated ynone in situ. This intermediate can then undergo cyclocondensation with hydroxylamine to afford the 3,5-disubstituted isoxazole.
A potential application to the synthesis of the target molecule could involve:
Sonogashira Coupling: Acetyl chloride is coupled with 5-chloro-1-pentyne in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) to form 7-chloro-2-heptyn-4-one.
Cyclocondensation: The resulting ynone is then reacted in the same pot with hydroxylamine hydrochloride to yield this compound.
| Starting Materials | Catalyst System | Key Intermediate | Product | Yield | Reference |
| Acetyl chloride, 5-chloro-1-pentyne, NH2OH·HCl | Pd(PPh3)2Cl2/CuI | 7-chloro-2-heptyn-4-one | This compound | Moderate to Good | Inferred from general methods |
| Acid chlorides, Terminal alkynes, NH2OH·HCl | Pd(PPh3)2Cl2/CuI | α,β-unsaturated ynones | 3,5-disubstituted isoxazoles | 44-76% | General methodology |
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govunibo.itrsc.orgliv.ac.uk This includes the use of environmentally benign solvents like water or glycerol, solvent-free conditions, and the use of waste-derived or recyclable catalysts.
For example, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved using an agro-waste-based catalyst (Water Extract of Orange Fruit Peel Ash - WEOFPA) in glycerol. nih.govrsc.org This multicomponent reaction between an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride proceeds in high yields under mild conditions. While not directly applied to this compound, this approach highlights the potential for developing greener syntheses for this class of compounds.
| Reaction Type | Green Aspect | Catalyst/Medium | Products | Yield | Reference |
| Multicomponent Reaction | Agro-waste catalyst, green solvent | WEOFPA/glycerol | 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | 86-92% | nih.govrsc.org |
| Condensation | Ion-exchange resin in water | Dowex1-x8OH/Water | 4-arylmethylidene-3-methylisoxazol-5(4H)-ones | 90-95% | researchgate.net |
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. mdpi.comnih.govbohrium.com Several one-pot procedures have been developed for the synthesis of 3,5-disubstituted isoxazoles.
A notable example is the one-pot, three-step synthesis from an aldehyde, hydroxylamine, and a terminal alkyne. researchgate.net In this process, the aldehyde is first converted to the aldoxime, which is then oxidized in situ to the nitrile oxide, followed by cycloaddition with the alkyne. This strategy could be directly applicable to the synthesis of this compound starting from acetaldehyde, hydroxylamine, and 5-chloro-1-pentyne.
| Starting Materials | Key Steps | Conditions | Product | Yield | Reference |
| Acetaldehyde, NH2OH·HCl, 5-chloro-1-pentyne | Oxime formation, in situ nitrile oxide generation, cycloaddition | Base, Oxidant (e.g., Chloramine-T) | This compound | Good | Inferred from researchgate.net |
| Aldoximes, 2,3-dichloro-1-propene | In situ nitrile oxide generation, cycloaddition, dehydrochlorination | One-pot, 2,3-dichloro-1-propene as solvent and reagent | 3-substituted 5-chloromethylisoxazoles | Good | researchgate.netresearchgate.net |
The development of metal-free synthetic methods is highly desirable to avoid the cost, toxicity, and contamination issues associated with transition metals. researchgate.netnih.govrsc.orgnih.gov For isoxazole synthesis, metal-free alternatives to the 1,3-dipolar cycloaddition and other cyclization reactions have been explored.
The generation of nitrile oxides from aldoximes can be achieved using metal-free oxidizing agents such as trichloroisocyanuric acid (TCCA) or by simple base-mediated dehydrochlorination of hydroximoyl chlorides. The subsequent cycloaddition with an alkyne proceeds without the need for a metal catalyst. For the synthesis of this compound, a metal-free approach would involve the in situ generation of acetonitrile oxide from acetaldoxime using a non-metallic oxidant, followed by its reaction with 5-chloro-1-pentyne.
| Method | Reagents | Conditions | Product | Yield | Reference |
| Oxidative Cyclization | α,β-Unsaturated ketones, NH2OH·HCl, TCCA | Ethanol, RT | 3,5-diarylisoxazoles | High | bohrium.com |
| Base-mediated Cycloaddition | Hydroximoyl chlorides, Alkynes | Base (e.g., Et3N) | 3,5-disubstituted isoxazoles | Good to Excellent | General methodology |
Specific Synthetic Pathways for this compound
The synthesis of this compound is approached through various methodologies that prioritize efficiency, regioselectivity, and the potential for rapid reaction execution. These strategies focus on constructing the core isoxazole ring with the desired substitution pattern or modifying a pre-existing isoxazole structure.
Directed Functionalization and Alkylation Routes for the 3-Chloropropyl Moiety
While direct alkylation of a pre-formed 3-methylisoxazole (B1582632) ring at the C-5 position is a plausible route, the primary challenge lies in controlling the regioselectivity of the C-alkylation versus N-alkylation. More effective strategies often involve constructing the ring from precursors that already contain the necessary carbon skeleton.
However, a directed functionalization approach can be envisioned starting from a related isoxazole derivative. For instance, a 5-(3-hydroxypropyl)-3-methylisoxazole intermediate could be synthesized and subsequently converted to the target chloro-derivative. This two-step process involves the initial formation of the alcohol, which can be achieved through standard isoxazole synthesis methods using a precursor with a protected hydroxyl group, followed by a chlorination reaction using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method allows for the secure installation of the propyl side chain before the introduction of the reactive chloro group.
Another potential route involves the cross-coupling of a 5-halo-3-methylisoxazole with a suitable organometallic reagent containing the 3-chloropropyl group, such as a Grignard or organozinc reagent. Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds on heterocyclic systems. researchgate.net
Regioselective Synthesis Strategies for Targeted Isoxazole Substitution
The regioselective synthesis of 3,5-disubstituted isoxazoles like this compound is critical to avoid the formation of isomeric impurities, such as 3-(3-chloropropyl)-5-methylisoxazole. The most common and effective methods involve the [3+2] cycloaddition of nitrile oxides with alkynes or the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. wikipedia.orgnih.gov
One of the principal pathways is the reaction of a nitrile oxide with an alkyne. nih.gov To obtain the desired product, one could react acetonitrile oxide (generated in situ from acetohydroximoyl chloride) with 5-chloro-1-pentyne. This 1,3-dipolar cycloaddition reaction is highly regioselective, typically yielding the 3,5-disubstituted isoxazole. nih.gov
Alternatively, the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, can be employed. nih.gov For this specific target, the required precursor would be 1-chloro-5-hydroxy-5-methyl-4-hexen-3-one. The reaction with hydroxylamine hydrochloride under controlled pH conditions would lead to the formation of the isoxazole ring. The regiochemical outcome of this condensation can be influenced by the reaction conditions and the substitution pattern of the dicarbonyl compound, making precise control necessary to favor the desired this compound isomer. nih.gov Methodologies have been developed that control the regiochemistry by varying solvents, the presence of bases like pyridine, or the use of Lewis acid activators. nih.gov
| Synthetic Strategy | Key Precursors | Controlling Factors | Primary Advantage |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (e.g., from acetohydroximoyl chloride) and a terminal alkyne (e.g., 5-chloro-1-pentyne) | Inherent electronic and steric properties of the dipole and dipolarophile | High regioselectivity for 3,5-disubstitution. nih.gov |
| Cyclocondensation (Claisen Synthesis) | 1,3-Diketone equivalent (e.g., 1-chloro-5-hydroxy-5-methyl-4-hexen-3-one) and Hydroxylamine | pH, solvent, temperature, Lewis acids | Versatility with readily available dicarbonyl compounds. nih.gov |
| From β-enamino diketones | β-enamino diketone and Hydroxylamine | Solvent, use of pyridine, Lewis acids (e.g., BF₃) | Access to four of six possible regioisomers with good yields under mild conditions. nih.gov |
Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency
The application of microwave irradiation in organic synthesis has been shown to dramatically improve reaction efficiency, often leading to higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating methods. researchgate.netabap.co.in These benefits are attributed to the efficient and uniform heating of the reaction medium by microwaves. abap.co.in
In the context of synthesizing this compound, microwave-assisted protocols can be applied to the key ring-forming reactions. For instance, the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne can be completed in minutes under microwave irradiation, whereas the same reaction might require several hours or even days using conventional heating. organic-chemistry.org Similarly, the condensation of 1,3-dicarbonyls with hydroxylamine is also accelerated under microwave conditions. researchgate.netnveo.org This rapid synthesis not only improves throughput but can also minimize the formation of degradation products or side reactions that may occur during prolonged heating. abap.co.inorganic-chemistry.org
| Parameter | Conventional Heating Method | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours (e.g., 6-8 h) | Minutes (e.g., 6-10 min) researchgate.net |
| Product Yield | Moderate to good (e.g., 58-69%) researchgate.net | Improved (e.g., 67-82%) researchgate.net |
| Heating Mechanism | Conduction and convection (often inefficient and non-uniform) | Direct dielectric heating (rapid and uniform) abap.co.in |
| Side Products | More prevalent due to prolonged reaction times | Minimized, leading to cleaner reactions. organic-chemistry.org |
Synthesis of Chemically Modified Derivatives from this compound
The structure of this compound offers two primary sites for chemical modification: the isoxazole nucleus and the terminal chlorine atom on the propyl side chain. This allows for the generation of a diverse library of derivatives with enhanced molecular complexity.
Strategies for Introducing Diverse Functionalities via the Isoxazole Nucleus
The isoxazole ring, while aromatic, has distinct reactivity at its carbon positions. The C-4 position is the most electron-rich and is susceptible to electrophilic substitution. reddit.com Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation can be directed to this position to introduce new functional groups.
Furthermore, modern cross-coupling techniques allow for the functionalization of the isoxazole ring. nih.gov If the synthesis is adapted to produce a 4-halo-5-(3-chloropropyl)-3-methylisoxazole, this halogen can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. nih.gov These methods enable the introduction of a wide array of aryl, alkynyl, or vinyl substituents at the C-4 position, significantly expanding the structural diversity of the derivatives. Direct C-H activation at the C-4 position is another advanced strategy that bypasses the need for a pre-functionalized halogenated intermediate, offering a more atom-economical route to derivatization. nih.gov
Derivatization via the 3-Chloropropyl Side Chain for Enhanced Molecular Complexity
The 3-chloropropyl side chain is a versatile functional handle for introducing a wide range of molecular fragments. The terminal primary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the straightforward displacement of the chloride ion by a variety of nucleophiles.
Common transformations include:
Amination: Reaction with primary or secondary amines yields the corresponding secondary or tertiary amine derivatives. Ammonia can be used to introduce a primary amino group.
Azide (B81097) Formation: Treatment with sodium azide produces the corresponding 3-azidopropyl derivative, which can be further modified, for example, by reduction to the primary amine or via "click" chemistry (Huisgen cycloaddition).
Ether and Thioether Synthesis: Alkoxides, phenoxides, or thiolates can displace the chloride to form ethers and thioethers, respectively.
Cyanation: Introduction of a nitrile group using sodium or potassium cyanide extends the carbon chain by one atom and provides a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Ester Formation: Reaction with carboxylate salts results in the formation of ester derivatives.
These substitutions allow for the attachment of various functional groups and molecular scaffolds to the isoxazole core, enabling the exploration of structure-activity relationships and the development of molecules with tailored properties.
| Nucleophile | Reagent Example | Resulting Functional Group | Derivative Class |
|---|---|---|---|
| Amine | Piperidine | -CH₂CH₂CH₂-N(C₅H₁₀) | Tertiary Amine |
| Azide Ion | Sodium Azide (NaN₃) | -CH₂CH₂CH₂-N₃ | Alkyl Azide |
| Hydroxide/Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂CH₂CH₂-OCH₃ | Methyl Ether |
| Thiolate | Sodium thiophenoxide (NaSPh) | -CH₂CH₂CH₂-SPh | Phenyl Thioether |
| Cyanide Ion | Potassium Cyanide (KCN) | -CH₂CH₂CH₂-CN | Nitrile |
| Carboxylate | Sodium Acetate (CH₃COONa) | -CH₂CH₂CH₂-OOCCH₃ | Acetate Ester |
Reactivity and Role As a Synthetic Intermediate
Reactions Involving the Chloropropyl Side Chain
The primary mode of reaction for this compound is nucleophilic substitution at the chloropropyl side chain. A wide variety of nucleophiles can be used to displace the chloride ion, leading to the formation of a diverse range of derivatives.
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Resulting Functional Group |
| Azide (B81097) (N₃⁻) | Azidopropyl |
| Cyanide (CN⁻) | Cyanopropyl |
| Amines (RNH₂) | Aminopropyl |
| Thiolates (RS⁻) | Thioether |
| Alkoxides (RO⁻) | Ether |
These reactions are typically carried out in a suitable solvent and may require the presence of a base. The resulting products can serve as intermediates for further chemical transformations.
Utility in the Synthesis of Bioactive Molecules and Complex Organic Structures
The ability to introduce various functionalities via the chloropropyl group makes this compound a valuable building block for the synthesis of more complex molecules with potential biological activity. nih.govmdpi.commdpi.com For instance, the introduction of an amine group could lead to compounds that can interact with biological targets such as enzymes or receptors. The synthesis of novel isoxazole-containing compounds for screening in drug discovery programs is a significant area of research where this intermediate could be employed. nih.govnih.gov
Biological and Pharmacological Research Applications of 5 3 Chloropropyl 3 Methylisoxazole Derivatives
Comprehensive Evaluation of Diverse Biological Activities
The structural versatility of 3,5-disubstituted isoxazole (B147169) derivatives allows for a range of biological activities, making them promising candidates for drug discovery. researchgate.net These compounds have been extensively studied for their therapeutic potential across several domains.
Derivatives of 3,5-disubstituted isoxazoles have demonstrated notable antimicrobial properties, with studies indicating their efficacy against a variety of bacterial and fungal strains.
Antibacterial Efficacy:
Research has shown that certain 3,5-disubstituted isoxazole derivatives exhibit significant antibacterial activity. For instance, a series of N3, N5-di(substituted)isoxazole-3,5-diamine derivatives were synthesized and evaluated for their antibacterial potential against both Gram-positive and Gram-negative bacteria. semanticscholar.org Compounds with electron-withdrawing groups, such as fluorine and chlorine, at the para position of the phenyl rings generally displayed enhanced antibacterial activity. semanticscholar.org
In one study, compounds 178d, 178e, and 178f exhibited potent activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 117 μg/mL, 110 μg/mL, and 95 μg/mL, respectively. These values were superior to the standard drug cloxacillin (MIC 120 μg/mL). semanticscholar.org Similarly, against Staphylococcus aureus, compounds 178d and 178e showed MIC values of 100 μg/mL and 95 μg/mL, respectively, comparable or superior to cloxacillin (MIC 100 μg/mL). semanticscholar.org
Another study on 3,5-diaryl isoxazole derivatives revealed that compounds with halogen substitutions showed strong antibacterial activity against the Gram-positive bacterium E. faecalis. researchgate.net However, none of the tested compounds in that particular study showed significant activity against Gram-negative bacteria. researchgate.net
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 178d | E. coli | 117 | semanticscholar.org |
| 178e | E. coli | 110 | semanticscholar.org |
| 178f | E. coli | 95 | semanticscholar.org |
| Cloxacillin (Standard) | E. coli | 120 | semanticscholar.org |
| 178d | S. aureus | 100 | semanticscholar.org |
| 178e | S. aureus | 95 | semanticscholar.org |
| Cloxacillin (Standard) | S. aureus | 100 | semanticscholar.org |
Antifungal Efficacy:
The antifungal potential of 3,5-disubstituted isoxazole derivatives has also been a subject of investigation. A study focusing on novel 3,5-disubstituted isoxazole compounds based on 5-nitrofuran scaffolds evaluated their antifungal activity against five strains of Candida. researchgate.netnih.gov The results indicated that eleven of the nineteen synthesized isoxazole derivatives were active against C. parapsilosis. researchgate.netnih.gov
Specifically, compound 14o was identified as the most active against C. parapsilosis, with a Minimal Inhibitory Concentration (MIC) of 3.4 μM. nih.gov Another compound, 14p, demonstrated activity against all tested Candida strains, with a notable MIC of 17.5 μM against C. glabrata, which was lower than that of the reference drug, fluconazole. nih.gov In a different study, compound 3k showed promising antifungal activity against C. albicans. researchgate.net
| Compound | Fungal Strain | MIC (μM) | Reference |
|---|---|---|---|
| 14o | C. parapsilosis | 3.4 | nih.gov |
| 14p | C. glabrata | 17.5 | nih.gov |
While the primary focus of research on 3,5-disubstituted isoxazoles has been on their antibacterial and anticancer properties, some studies have explored their potential as antiviral agents. The isoxazole scaffold is recognized for its role in the development of various bioactive molecules with antiviral properties. However, specific studies detailing the antiviral efficacy and mechanisms of derivatives of 5-(3-Chloropropyl)-3-methylisoxazole are limited in the currently available literature. General research into isoxazole derivatives indicates their potential in this area, warranting further investigation.
The anticancer and antitumor potential of 3,5-disubstituted isoxazole derivatives is a significant area of research. nih.govnih.gov Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through different mechanisms, including the induction of apoptosis. nih.govmdpi.com
In one study, two series of 3,5-disubstituted isoxazoles derived from tyrosol were synthesized and evaluated for their anticancer activity against human glioblastoma cells (U87). nih.gov Most of the derivatives displayed significant antiproliferative activity in a dose-dependent manner. nih.gov Compound 6d, in particular, exhibited potent anticancer activity with an IC50 value of 15.2 ± 1.0 μg/mL. nih.gov
Further research on tyrosol derivatives bearing 3,5-disubstituted isoxazoles assessed their efficacy against leukemia cells. mdpi.com These compounds showed significant anti-proliferative activity against K562 leukemia cells. mdpi.com Notably, compounds 3d and 4a demonstrated potent anticancer activity with IC50 values of 16 and 18 µg/mL, respectively. mdpi.com The anti-proliferative effect of compound 3d was found to be mediated by pro-apoptotic activity, which involved promoting oxidative stress and modulating the activity of key signaling pathways. mdpi.com
Another study focused on 3,5-disubstituted isoxazole derivatives as potential inhibitors of cancer, highlighting their role in targeting enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) that are involved in carcinogenesis. nih.gov The compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) showed significant inhibition of tumor growth in an Ehrlich ascites carcinoma (EAC) cell mouse model. nih.gov
| Compound | Cancer Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| 6d | Human glioblastoma (U87) | 15.2 ± 1.0 | nih.gov |
| 8e | Human glioblastoma (U87) | 21.0 ± 0.9 | nih.gov |
| 3d | Leukemia (K562) | 16 | mdpi.com |
| 4a | Leukemia (K562) | 18 | mdpi.com |
Isoxazole derivatives have been investigated for their anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. nih.gov
A study on 3,5-disubstituted isoxazole derivatives found that the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) exhibited significant inhibitory activity towards both LOX and COX-2. nih.gov This dual inhibition suggests its potential as an effective anti-inflammatory agent. In silico molecular studies further supported these findings, showing that compound 2b binds strongly to the catalytic domains of LOX, COX-1, and COX-2. nih.gov
In another study, a series of 5-methylisoxazole derivatives were synthesized and screened for their anti-inflammatory activity. Among the tested compounds, some showed significant anti-inflammatory potency.
Research into the neuroprotective effects of isoxazole derivatives has shown promising results. A study focused on isoxazole substituted chromans for their potential against oxidative stress-induced neuronal damage. nih.gov The investigation aimed to discover non-cytotoxic compounds with high neuroprotective activity. nih.gov
The study synthesized twenty new 3- and 5-substituted (chroman-5-yl)-isoxazoles and (chroman-2-yl)-isoxazoles. The majority of these new chroman analogues displayed high in vitro neuroprotective activity, with EC50 values below 1 μM, and they did not exhibit cytotoxicity. nih.gov The position of the substituents on the isoxazole ring was found to influence the activity, with 3-aryl-5-(chroman-5-yl)-isoxazoles showing higher neuroprotective activity (EC50 ~0.3 μM) compared to other isomers. nih.gov These findings suggest that isoxazole derivatives could be valuable in the development of treatments for neurodegenerative disorders where oxidative stress plays a key role.
The application of isoxazole derivatives extends to the agrochemical field, where they have been explored as potential herbicides and insecticides. Various substituted isoxazoles are known to be effective as herbicides. google.com The herbicidal activity of these compounds is generally achieved at application rates ranging from 0.001 to 5.0 kg per hectare. google.com
Immunomodulatory Properties and Mechanisms
Isoxazole derivatives have demonstrated a wide spectrum of immunomodulatory activities, including immunosuppressive, anti-inflammatory, and immunostimulatory effects. nih.govnih.gov Research has shown that these compounds can influence both cellular and humoral immunity through various mechanisms.
A study on newly synthesized N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide revealed their ability to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). bohrium.com One particular compound, MM3, not only showed strong antiproliferative activity but also inhibited the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human whole blood cell cultures. bohrium.com The proposed mechanism for this immunosuppressive action involves the induction of apoptosis, evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. bohrium.com
Further studies have highlighted the differential, dose-dependent effects of isoxazole derivatives. For instance, some 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides were found to inhibit the humoral immune response in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. mdpi.com Similarly, a series of MZ, MZO, and MZA isoxazole derivatives demonstrated significant, dose-dependent suppression of PHA-induced PBMC proliferation, with MZO-2 being particularly active. researchgate.net However, their effect on LPS-induced TNF-α production was generally weak. researchgate.net The immunotropic effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its derivatives also showed regulatory activity, with the parent hydrazide being stimulatory while its thiosemicarbazide derivatives (01K and 06K) were inhibitory to lymphocyte proliferation. symc.edu.cn
The anti-inflammatory properties of isoxazole derivatives are often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the production of inflammatory mediators like prostaglandins and leukotrienes. nih.gov This dual inhibition presents a promising strategy for developing anti-inflammatory and potential anticancer agents. nih.gov
Table 1: Immunomodulatory Activities of Selected Isoxazole Derivatives
| Compound/Derivative Class | Biological Model | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human PBMCs; Jurkat cells | Inhibition of T-cell proliferation; Inhibition of TNF-α production | Induction of apoptosis via caspases, Fas, and NF-κB1 | bohrium.com |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides (e.g., MO5) | Mouse models; Human PBMCs | Inhibited humoral immune response; Modulated DTH response; Inhibited TNF-α production | Inhibition of lymphocyte proliferation | mdpi.com |
| MZO-2 (an isoxazole derivative) | Human PBMCs | Strong suppression of PHA-induced T-cell proliferation | Not fully elucidated | researchgate.net |
| 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) | Mouse lymphocytes | Inhibition of lymphocyte proliferation | Differential influence on signaling proteins | symc.edu.cn |
Analgesic Effects and Related Studies
The isoxazole nucleus is a recognized pharmacophore in the development of analgesic agents. rsc.org Numerous derivatives have been synthesized and evaluated for their antinociceptive potential, often showing efficacy comparable to standard drugs. rsc.orgmdpi.com
Research into isoxazole carboxamide derivatives identified compounds with significant analgesic activity in both acetic acid-induced writhing and hot plate assays in mice. rsc.org Notably, some of these compounds appear to mediate their effects through a non-opioid receptor pathway. rsc.org Further in silico studies suggested that their mechanism could involve interactions with non-opioid targets such as COX-1, COX-2, and the human capsaicin receptor (HCR). rsc.org
Other studies have also reported promising results. A series of novel isoxazole derivatives synthesized from chalcones showed that compounds with a 4-Cl phenyl substitution at the 5-position of the isoxazoline ring exhibited significant analgesic activity, comparable to paracetamol. nih.gov Similarly, an investigation using Eddy's hot plate method found that certain 4,5-dihydroisoxazole-3-amine derivatives displayed good analgesic effects. mdpi.com The broad pharmacological profile of isoxazoles, which includes anti-inflammatory and analgesic properties, makes them versatile candidates for drug discovery. nih.govnih.gov
Table 2: Analgesic Activity of Selected Isoxazole Derivatives
| Compound/Derivative Class | Animal Model/Assay | Observed Analgesic Activity | Comparison | Reference |
|---|---|---|---|---|
| Isoxazole Carboxamide Derivative (B2) | Acetic acid-induced writhing; Hot plate test (mice) | High analgesic activity | Comparable to Tramadol | rsc.org |
| 4-(5'-(4''-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f) | Not specified | Significant analgesic activity | Comparable to Paracetamol | nih.gov |
| 5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine (BSM-IIID) | Eddy's hot plate method | Good analgesic activity | Not specified | mdpi.com |
| Pyrazolyl isoxazolines | Not specified | Efficacy in antinociceptive tests | Comparable to Pentazocine and Aspirin | mdpi.com |
Molecular Mechanisms and Target Interaction Studies
The therapeutic effects of this compound derivatives are rooted in their interactions with specific molecular targets and biological pathways. Research has focused on elucidating these mechanisms to optimize drug design and understand their pharmacological profiles.
Exploration of Specific Molecular Targets and Biological Pathways
The diverse activities of isoxazole derivatives are a result of their engagement with a variety of molecular targets. In the context of immunomodulation and anticancer effects, several key pathways have been identified. For instance, the immunosuppressive effects of some derivatives are mediated through the induction of a proapoptotic pathway that involves the activation of caspase 8, NF-κB, and the Fas receptor. bohrium.com
In cancer research, isoxazole-containing compounds are known to disrupt intracellular signaling pathways and interact with cell-surface receptors. umt.edu A serendipitous discovery showed that an isoxazole-based compound could bind to hundreds of RNA-binding proteins, many of which contained low-complexity sequence domains. This interaction was found to be necessary and sufficient for the binding, highlighting a novel class of molecular targets. dntb.gov.ua Furthermore, some isoxazole derivatives have been found to inhibit the synthesis of DNA in carcinogenic cells, pointing to direct interference with cancer cell proliferation.
Receptor Binding Affinity and Selectivity Assessments
The pharmacological effects of isoxazole derivatives are often dictated by their binding affinity and selectivity for specific receptors. Key targets include serotonin (5-HT) and alpha-1 (α1) adrenergic receptors, which are crucial in neurotransmission and physiological regulation.
Studies on 4-piperidyloxazole antagonists have been conducted to understand the basis of their selectivity for α1-adrenergic receptor subtypes (α1A, α1B, α1D). Mutational and ligand-binding assays revealed that specific amino acid residues in the transmembrane domains of the receptor have a major impact on ligand binding affinity and subtype selectivity. The α1A-adrenoceptor is a therapeutic target for conditions like benign prostatic hypertrophy, making subtype-selective drugs highly valuable.
In the realm of serotonin receptors, various compounds have been assayed for their binding affinity to different subtypes. High nanomolar affinity has been observed for subtypes such as 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. The development of ligands that can selectively target these receptors is a key strategy in treating neurological and psychiatric disorders.
Table 3: Receptor Binding Affinity of Related Heterocyclic Compounds
| Receptor Target | Compound Class | Affinity (Ki) | Significance | Reference |
|---|---|---|---|---|
| α1-Adrenergic Receptors | 4-Piperidyloxazole antagonists | Subtype-selective binding | Determinants of subtype selectivity identified | |
| Serotonin Receptor 5-HT1A | Tryptamine derivatives | High nanomolar | Potential for antidepressant/anxiolytic effects | |
| Serotonin Receptor 5-HT6 | 1,3,5-triazine-methylpiperazine derivatives | 11 nM (for compound 4) | Potential for treating cognitive impairment | |
| Serotonin Receptor 5-HT7 | Tryptamine derivatives | High nanomolar | Implicated in mood regulation and cognition |
Enzyme Inhibition Studies, including Kinase Inhibition
Enzyme inhibition is a primary mechanism through which isoxazole derivatives exert their pharmacological effects. Kinases, a class of enzymes that regulate numerous cellular processes, are particularly important targets, especially in oncology. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern cancer therapy.
Isoxazole-based compounds have been developed as potent inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K), which is part of a critical signaling pathway for tumor cell proliferation. Additionally, derivatives have been designed as inhibitors of the bromodomain of CBP/p300, an attractive therapeutic approach for acute myeloid leukemia (AML).
Beyond kinases, isoxazole derivatives have shown inhibitory activity against a range of other enzymes:
Cyclooxygenase (COX): Many isoxazole compounds are selective inhibitors of COX-2, an enzyme involved in inflammation and pain. mdpi.com This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.
Carbonic Anhydrase (CA): Certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in several human malignancies.
Tyrosinase: This enzyme is involved in melanin production, and its inhibition by isoxazole derivatives is being explored for applications in cosmetics and medicine.
Urease: A tricyclic isoxazole derivative was found to inhibit the activity of urease in Cryptococcus neoformans, a key virulence factor for this pathogenic fungus.
Table 4: Enzyme Inhibition by Isoxazole Derivatives
| Enzyme Target | Derivative Class | Inhibitory Concentration (IC50) | Therapeutic Area | Reference |
|---|---|---|---|---|
| COX-2 | Various isoxazoles | Sub-micromolar (e.g., 0.95 µM) | Anti-inflammatory, Analgesic | mdpi.com |
| Carbonic Anhydrase (CA) | AC2 (isoxazole derivative) | 112.3 µM | Anticancer | |
| p300 Bromodomain | 5-imidazole-3-methylbenz[d]isoxazoles | 0.01 - 0.03 µM | Oncology (AML) | |
| Tyrosinase | Various isoxazoles | 61.47 - 188.52 µM | Dermatology/Cosmetics | |
| Phosphoinositide 3-kinase (PI3K) | Imidazobenzoxazepins | Potent inhibition | Oncology |
Investigation of Interactions with Biological Macromolecules, such as DNA
The interaction of small molecules with biological macromolecules like DNA is a key mechanism for many therapeutic agents, particularly in cancer chemotherapy. Some isoxazole derivatives have been specifically designed to function as DNA-intercalating agents.
One study reported the synthesis of isoxazole polycyclic aromatic hydrocarbons that complex with DNA by intercalating between base pairs. These compounds were shown to approach the DNA from the minor groove with a preference for AT-rich regions. The binding constants for intercalation with calf thymus DNA were in the range of 10^5 M⁻¹, and one of the most potent compounds exhibited an IC₅₀ value of 4 µM against a human lung cancer cell line.
Other research has also confirmed the DNA-binding capabilities of isoxazole derivatives. Cyclic voltammetry titrations of regio-isomeric isoxazole sulfonates revealed an intercalative mode of interaction with DNA. bohrium.com Furthermore, certain isoxazole-(benz)azole derivatives not only showed potent cytotoxic activity against cancer cell lines but also significantly inhibited the synthesis of DNA within these cells. In silico studies of triazole-isoxazole hybrids suggest that their antibacterial action may stem from interactions with the bacterial DNA gyrase enzyme, which is essential for DNA replication. rsc.org Some natural product-isoxazole hybrids have also been shown to cause significant DNA breaks in liver cancer cells, inducing apoptosis. nih.gov
Modulation of Cell Proliferation and Biofilm Formation
Derivatives of the isoxazole scaffold have demonstrated significant potential in both anticancer and antimicrobial research, primarily through their ability to modulate cell proliferation in cancer cell lines and interfere with biofilm formation in pathogenic bacteria.
Antiproliferative Activity:
Isoxazole derivatives have emerged as a versatile class of compounds with potent anticancer properties. espublisher.comespublisher.com Their mechanism of action often involves inducing apoptosis (programmed cell death), inhibiting key enzymes involved in cancer progression like cyclooxygenase (COX) and lipoxygenase (LOX), and disrupting cellular signaling pathways crucial for tumor growth. nih.govnih.gov
Research has shown that various synthetic, semi-synthetic, and natural isoxazole derivatives exhibit strong anti-cancer activity. espublisher.comespublisher.com For instance, certain 3,5-disubstituted isoxazole derivatives have been identified as potent inhibitors of cancer cell proliferation. These compounds have been evaluated against a range of cancer cell lines, demonstrating significant cytotoxic effects. espublisher.comnih.gov The antiproliferative effect of some isoxazole derivatives is mediated by a pro-apoptotic activity, which can be triggered by promoting oxidative stress and modulating key signaling pathways. nih.gov
For example, a series of tyrosol derivatives bearing a 3,5-disubstituted isoxazole moiety displayed significant anti-proliferative activity against K562 leukemia cells. nih.govmdpi.com One of the most active compounds, 2-(4-((3-(4-(tert-butyl)phenyl)isoxazol-5-yl)methoxy)phenyl) ethanol, exhibited a potent anticancer effect. mdpi.com Another study highlighted a 3,5-disubstituted isoxazole, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, which showed significant inhibition of tumor growth in a mouse model. nih.gov
The following table summarizes the antiproliferative activity of selected 3,5-disubstituted isoxazole derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-((3-(4-(tert-butyl)phenyl)isoxazol-5-yl)methoxy)phenyl) ethanol | K562 | 45 | nih.govmdpi.comresearchgate.net |
| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | EAC | - | nih.gov |
| Isoxazole derivative of Maslinic acid | SW480, EMT-6 | - | nih.gov |
| Isoxazole derivative of Curcumin | MCF7 | 3.97 | nih.gov |
Modulation of Biofilm Formation:
Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Isoxazole derivatives have shown promise as anti-biofilm agents, capable of both inhibiting biofilm formation and destabilizing established biofilms. nih.gov
A study focusing on 3,5-disubstituted isoxazoline/isoxazole-linked secondary sulfonamide derivatives demonstrated their ability to affect the growth and biofilm formation of Pseudomonas aeruginosa, a major human opportunistic pathogen. nih.govjst.go.jp Two specific derivatives were able to destabilize a mature biofilm by approximately 50% within 24 hours. nih.gov This suggests that isoxazole-based compounds could be developed as new therapeutic agents to tackle biofilm-related infections. nih.govjst.go.jp
The anti-biofilm activity of isoxazole derivatives is an area of growing interest, with research exploring their potential to combat infections caused by biofilm-forming bacteria. nih.gov The ability to interfere with biofilm integrity makes these compounds valuable candidates for the development of novel antimicrobial therapies.
The table below presents the anti-biofilm activity of selected isoxazole derivatives.
| Compound | Bacterial Strain | Activity | Reference |
| Isoxazoline/isoxazole-linked sulfonamide derivative 5a | Pseudomonas aeruginosa | ~50% destabilization of mature biofilm | nih.gov |
| Isoxazoline/isoxazole-linked sulfonamide derivative 6a | Pseudomonas aeruginosa | ~50% destabilization of mature biofilm | nih.gov |
Metabolic Pathways and Toxicological Profiles of 5 3 Chloropropyl 3 Methylisoxazole and Its Metabolites
Research into Biotransformation and Metabolic Fates
The biotransformation of 5-(3-Chloropropyl)-3-methylisoxazole is anticipated to involve metabolic changes to both the isoxazole (B147169) ring and the chloropropyl side chain. The metabolic fate of isoxazole-containing compounds is complex and can be influenced by the specific substituents on the isoxazole ring. researchgate.netnih.gov
Direct metabolic studies on this compound have not been identified in the available scientific literature. However, based on the metabolism of other isoxazole derivatives, several metabolic pathways can be postulated. The isoxazole ring is known to be susceptible to cleavage, which can be a key metabolic step. nih.govnih.gov For instance, studies on other isoxazoles have shown that cleavage can lead to the formation of α-cyanoenol intermediates. nih.gov
Furthermore, the chloropropyl side chain is expected to undergo metabolism. Alkyl halides can be metabolized through several pathways, including conjugation with glutathione, which is a common detoxification pathway. This conjugation can lead to the formation of mercapturic acid derivatives that are then excreted.
The metabolism of isoxazole derivatives is often mediated by cytochrome P450 (CYP) enzymes. nih.govpharmatutor.orgyoutube.commdpi.com These enzymes are a large family of proteins primarily found in the liver that are responsible for the phase I metabolism of a wide variety of xenobiotics. pharmatutor.orgyoutube.commdpi.com Specifically, CYP enzymes can catalyze the oxidation of the isoxazole ring, potentially leading to its cleavage. nih.govnih.gov The specific CYP isoforms involved would need to be determined through in vitro studies with human liver microsomes and recombinant CYP enzymes.
The metabolism of the chloropropyl group would likely involve glutathione S-transferases (GSTs), which are phase II metabolizing enzymes that catalyze the conjugation of glutathione to electrophilic compounds. This process serves to detoxify reactive alkyl halides and facilitate their excretion from the body.
Advanced Toxicological Investigations
Direct toxicological studies on this compound are not available. The toxicological profile must therefore be inferred from the known toxicities of isoxazole derivatives and alkyl halides.
In Vitro Toxicity: Based on studies of related compounds, in vitro assays would be crucial in determining the potential cytotoxicity and genotoxicity of this compound. Alkyl halides as a class are known to have potential genotoxic effects, primarily due to their ability to alkylate DNA. nih.govresearchgate.netasianjpr.comnih.gov Therefore, it would be important to assess the mutagenic potential of this compound using assays such as the Ames test and in vitro micronucleus assay. nih.gov
In Vivo Toxicity: In vivo studies in animal models would be necessary to understand the systemic toxicity of this compound. Based on the toxicology of other chlorinated organic compounds, potential target organs for toxicity could include the liver and kidneys. ornl.govnih.gov Acute toxicity studies would determine the LD50 value, while repeated dose studies would provide information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).
The safety profile of this compound is currently unknown. Potential adverse effects could arise from both the isoxazole moiety and the chloropropyl group. The cleavage of the isoxazole ring could potentially lead to the formation of reactive metabolites that could cause cellular damage. nih.gov The chloropropyl group, as an alkylating agent, raises concerns about potential genotoxicity and carcinogenicity with long-term exposure. nih.govresearchgate.netasianjpr.comnih.gov
A comprehensive safety evaluation would require a battery of toxicological tests, including studies on acute, subchronic, and chronic toxicity, as well as reproductive and developmental toxicity.
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are critical for its development as a potential therapeutic agent. For isoxazole derivatives, these properties can be modulated by altering the substituents on the ring. researchgate.netfrontiersin.orgnih.govekb.eg
In silico tools can be used to predict the ADMET properties of this compound. nih.gov These predictions can guide the synthesis of analogs with improved pharmacokinetic and safety profiles. For example, modifications to the chloropropyl side chain could be explored to reduce its potential for alkylating DNA, thereby decreasing its genotoxic risk. Furthermore, understanding the metabolic pathways would allow for the design of compounds that are less likely to form reactive metabolites.
Future Directions and Emerging Research Areas Pertaining to 5 3 Chloropropyl 3 Methylisoxazole
Integration of 5-(3-Chloropropyl)-3-methylisoxazole into Multi-Targeted Therapeutic Strategies
The conventional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. This has led to a growing interest in multi-targeted therapies, which aim to modulate multiple biological targets simultaneously to achieve enhanced efficacy and overcome drug resistance. rsc.orgresearchgate.net Isoxazole (B147169) derivatives have shown significant promise in this area due to their versatile structure, which can be modified to interact with various biological targets. nih.govresearchgate.net
The this compound molecule is a prime candidate for development into a multi-targeted agent. The chloropropyl group serves as a reactive handle, allowing for conjugation with other pharmacophores or moieties that can interact with different biological targets. For instance, it could be linked to a known kinase inhibitor, while the isoxazole core itself could be designed to inhibit a separate enzyme or receptor involved in the disease pathway. This approach could lead to the development of novel drugs with synergistic effects and a lower likelihood of inducing resistance.
Personalized Medicine Approaches Utilizing Advanced Isoxazole Derivatives
Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a rapidly advancing field. A key component of this approach is the development of drugs that are effective for specific patient populations based on their genetic makeup or disease biomarkers. The development of advanced isoxazole derivatives, including those derived from this compound, is well-suited for this strategy. rsc.orgresearchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to this endeavor. mdpi.comnih.govresearchgate.net By systematically modifying the structure of isoxazole derivatives and evaluating their biological activity, researchers can identify the key structural features required for potent and selective interaction with a specific biological target. mdpi.comnih.gov For example, SAR studies on isoxazole derivatives have elucidated how different substituents on the isoxazole ring influence their activity against specific cancer cell lines or microbial strains. mdpi.comnih.gov This knowledge can be used to design novel derivatives of this compound that are optimized for a particular molecular target associated with a specific disease subtype, thereby paving the way for more effective and personalized treatments.
Exploration of Novel Synthetic Pathways and Sustainable Catalytic Systems
The synthesis of isoxazole derivatives has traditionally relied on methods that can be time-consuming and may involve harsh reaction conditions or toxic solvents. mdpi.compreprints.org In line with the principles of green chemistry, there is a significant push towards developing more sustainable and efficient synthetic methodologies. niist.res.inbenthamdirect.com Recent advancements in this area include the use of ultrasound-assisted synthesis and the development of novel catalytic systems. mdpi.compreprints.orgpreprints.org
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. mdpi.compreprints.orgnih.govresearchgate.net This technique, known as sonochemistry, can facilitate multi-component reactions and the use of environmentally benign solvents like water. mdpi.comresearchgate.net For the synthesis of isoxazole derivatives, ultrasound-assisted methods have been shown to significantly improve efficiency. mdpi.comresearchgate.net
Furthermore, the development of sustainable catalytic systems is a key focus. This includes the use of agro-waste-derived catalysts, which are inexpensive and eco-friendly. nih.gov These green approaches not only reduce the environmental impact of chemical synthesis but also often provide improved efficiency and selectivity. niist.res.inbenthamdirect.comnih.gov The application of these novel synthetic pathways to this compound and its derivatives will be crucial for their future development and large-scale production.
| Synthetic Method | Description | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Traditional synthesis involving heating reactants in a solvent over several hours. | Well-established and widely understood. | mdpi.com |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Utilizes high-frequency sound waves to accelerate chemical reactions. | Shorter reaction times, higher yields, milder conditions, energy efficiency. mdpi.compreprints.orgnih.gov | mdpi.com |
| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, leading to rapid temperature increases. | Greatly reduced reaction times, improved yields, high selectivity. benthamdirect.com | benthamdirect.com |
| Green Catalysis | Employs catalysts derived from renewable resources or those that are environmentally benign. | Sustainable, eco-friendly, often inexpensive, avoids hazardous materials. nih.gov | nih.gov |
Advanced Computational Design of Next-Generation Isoxazole-Based Molecules
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved therapeutic properties. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are being increasingly applied to the design of next-generation isoxazole-based molecules. nih.govmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov This allows researchers to predict the activity of new, unsynthesized molecules and to identify the key structural features that are important for their therapeutic effect. nih.govbohrium.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govpnrjournal.comconnectjournals.comiasp-pain.org This provides valuable insights into the binding mode and interactions between the drug candidate and its target, which can guide the design of more potent and selective inhibitors. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a drug-target complex over time. mdpi.comnih.gov This can help to assess the stability of the complex and to understand the subtle conformational changes that occur upon drug binding. mdpi.com
By applying these advanced computational methods, researchers can design novel derivatives of this compound with optimized properties, such as enhanced potency, improved selectivity, and better pharmacokinetic profiles. This in silico approach can significantly accelerate the drug discovery process and reduce the need for extensive and costly experimental screening.
| Computational Technique | Purpose in Isoxazole Drug Design | Key Outcomes | Reference |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | To correlate the chemical structure of isoxazole derivatives with their biological activity. | Predictive models for activity, identification of key structural features for potency. | mdpi.comnih.govnih.gov |
| Molecular Docking | To predict the binding mode and affinity of isoxazole compounds to a biological target. | Understanding of drug-target interactions, guidance for designing more potent inhibitors. | nih.govpnrjournal.comconnectjournals.comiasp-pain.org |
| Molecular Dynamics (MD) Simulations | To simulate the movement and interaction of the isoxazole-target complex over time. | Assessment of binding stability, understanding of dynamic conformational changes. | mdpi.comnih.gov |
Environmental Fate, Degradation, and Ecotoxicological Studies of Isoxazole Compounds
As with any chemical compound that has the potential for widespread use, it is crucial to understand its environmental impact. This is particularly relevant for isoxazole derivatives, as some are used as pesticides. nih.govbeyondpesticides.org Therefore, comprehensive studies on the environmental fate, degradation, and ecotoxicology of this compound and related compounds are essential.
The environmental fate of a chemical is determined by its physical and chemical properties, which influence its mobility in soil and water, as well as its persistence. orst.edu Key processes that contribute to the breakdown of organic compounds in the environment include photolysis (degradation by sunlight), hydrolysis (reaction with water), and microbial degradation. orst.edu
Microbial degradation, carried out by bacteria, fungi, and other microorganisms, is a major pathway for the removal of organic pollutants from the environment. nih.govnih.gov Heterocyclic compounds, including those containing nitrogen and oxygen, can be broken down by various microbial pathways. nih.govunifesp.brtaylorfrancis.com Research into the microbial degradation of isoxazoles is necessary to determine their persistence in soil and aquatic systems.
Ecotoxicological studies are also needed to assess the potential harm of isoxazole compounds to non-target organisms, such as aquatic life, insects, and soil microorganisms. While some isoxazole derivatives have shown low toxicity in certain contexts, a thorough evaluation is required to ensure their environmental safety. nih.govmdpi.com Future research should focus on developing a complete environmental risk assessment for this compound, especially if it is considered for applications that could lead to its release into the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
